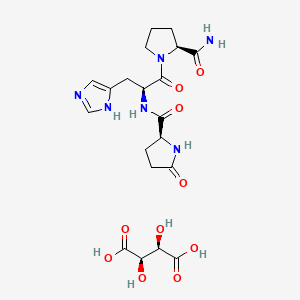
Protirelin tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protirelin tartrate is a synthetic analogue of thyrotropin-releasing hormone (TRH), a tripeptide tropic hormone released by the hypothalamus. It stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and has potential therapeutic applications in various medical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Protirelin tartrate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:
Formation of L-pyroglutamyl-L-histidyl-L-prolineamide: This is achieved through peptide coupling reactions using reagents such as carbodiimides and protecting groups to ensure selective reactions.
Conversion to Protirelin: The tripeptide is then converted to protirelin by removing the protecting groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Protirelin tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, protecting groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or reduce the peptide’s efficacy in diagnostic and therapeutic applications .
Applications De Recherche Scientifique
Protirelin tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Mécanisme D'action
Protirelin tartrate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the anterior pituitary gland. This binding stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin, which regulate thyroid function and lactation, respectively . The molecular targets and pathways involved include the hypothalamic-pituitary-thyroid axis and various neuromodulatory pathways in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thyrotropin-releasing hormone (TRH): The endogenous peptide that protirelin tartrate mimics.
This compound monohydrate: A similar compound with an additional water molecule in its structure.
Uniqueness
This compound is unique due to its synthetic nature, which allows for controlled production and modification. Its ability to stimulate the release of TSH and prolactin makes it valuable in diagnostic and therapeutic applications. Compared to TRH, this compound has improved stability and bioavailability .
Propriétés
Numéro CAS |
53935-32-3 |
|---|---|
Formule moléculaire |
C20H28N6O10 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1 |
Clé InChI |
KPUAAIHTPMAPLR-GJAJEHNISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Numéros CAS associés |
24305-27-9 (Parent) 87-69-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















